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Compound of Interest

Compound Name:
Benzyl 4-bromopiperidine-1-

carboxylate

Cat. No.: B069245 Get Quote

This guide provides an in-depth analysis of the spectral data for Benzyl 4-bromopiperidine-1-
carboxylate, a key intermediate in pharmaceutical synthesis. The interpretation of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its

quality control and characterization in research and drug development.

Introduction
Benzyl 4-bromopiperidine-1-carboxylate (CAS No. 166953-64-6) is a piperidine derivative

featuring a benzyl carbamate protecting group and a bromine atom at the 4-position of the

piperidine ring.[1][2][3] Its molecular formula is C₁₃H₁₆BrNO₂, with a molecular weight of 298.18

g/mol .[1][2][4] This compound serves as a versatile building block in the synthesis of more

complex molecules, particularly in the development of novel therapeutics. Understanding its

spectral characteristics is fundamental to confirming its identity, purity, and structural integrity.

Molecular Structure and Spectroscopic Correlation
The structural features of Benzyl 4-bromopiperidine-1-carboxylate directly influence its

spectral output. The following diagram illustrates the molecule's structure and numbering

convention used for spectral assignments.

Caption: Molecular Structure of Benzyl 4-bromopiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For Benzyl 4-bromopiperidine-1-carboxylate, both ¹H and ¹³C NMR provide

diagnostic signals that confirm its structure. While publicly available spectra are limited, the

expected chemical shifts can be reliably predicted based on the electronic environment of each

nucleus.

¹H NMR Spectroscopy
The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the

aromatic protons of the benzyl group and the aliphatic protons of the piperidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

7.30-7.40 Multiplet 5H Ar-H

Protons of the

monosubstituted

benzene ring.

5.15 Singlet 2H -O-CH₂-Ph

Benzylic protons

adjacent to the

ester oxygen.

4.30-4.40 Multiplet 1H CH-Br

Methine proton

at the 4-position,

deshielded by

the adjacent

bromine atom.

3.80-3.95 Multiplet 2H N-CH₂ (axial)

Axial protons at

C2 and C6,

deshielded by

the nitrogen and

carbamate

group.

3.10-3.25 Multiplet 2H
N-CH₂

(equatorial)

Equatorial

protons at C2

and C6.

2.15-2.30 Multiplet 2H CH₂ (axial)
Axial protons at

C3 and C5.

1.90-2.05 Multiplet 2H CH₂ (equatorial)

Equatorial

protons at C3

and C5.

Experimental Protocol: ¹H NMR Acquisition

Dissolve approximately 5-10 mg of Benzyl 4-bromopiperidine-1-carboxylate in 0.6 mL of

deuterated chloroform (CDCl₃).
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Transfer the solution to a 5 mm NMR tube.

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Process the data with appropriate phasing, baseline correction, and referencing to the

residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

presence of the carbamate, benzyl, and brominated piperidine moieties gives rise to a

characteristic set of signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale

154.5 C=O (Carbamate)
Carbonyl carbon of the

carbamate group.

136.5 Ar-C (quaternary)

Quaternary aromatic carbon

attached to the benzylic CH₂

group.

128.5 Ar-CH Aromatic methine carbons.

128.0 Ar-CH Aromatic methine carbons.

127.8 Ar-CH Aromatic methine carbons.

67.0 -O-CH₂-Ph
Benzylic carbon, deshielded by

the adjacent oxygen.

50.0 CH-Br

Carbon at the 4-position,

directly attached to the

electronegative bromine.

44.0 N-CH₂
Carbons at the 2 and 6

positions of the piperidine ring.

34.0 CH₂
Carbons at the 3 and 5

positions of the piperidine ring.
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Experimental Protocol: ¹³C NMR Acquisition

Use the same sample prepared for ¹H NMR analysis.

Acquire the ¹³C NMR spectrum on a 100 MHz or higher field spectrometer.

Utilize proton decoupling to simplify the spectrum.

Process the data with appropriate phasing, baseline correction, and referencing to the

solvent peak (CDCl₃ at 77.16 ppm).[5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Benzyl 4-bromopiperidine-1-carboxylate will be dominated by absorptions from

the carbamate and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

3030-3100 Medium C-H (Aromatic) Stretching

2850-2960 Medium C-H (Aliphatic) Stretching

~1700 Strong C=O (Carbamate) Stretching

1450-1600 Medium-Strong C=C (Aromatic) Stretching

1220-1280 Strong C-N (Carbamate) Stretching

1000-1100 Strong C-O (Ester) Stretching

690-770 Strong C-H (Aromatic) Out-of-plane bending

500-600 Medium C-Br Stretching

Experimental Protocol: FT-IR Spectroscopy

Obtain a background spectrum of the empty ATR crystal.
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Place a small amount of the liquid sample of Benzyl 4-bromopiperidine-1-carboxylate
directly on the ATR crystal.

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm⁻¹.

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. A patent describing the synthesis of this

compound reported a mass spectrum with an m/e of 298, which corresponds to the molecular

ion [M]⁺.[6]

Table 4: Expected Mass Spectrum Fragmentation

m/z Ion Rationale

297/299 [M]⁺

Molecular ion peak, showing

the isotopic pattern for one

bromine atom.

218 [M - Br]⁺ Loss of a bromine radical.

174 [C₅H₈N-Cbz]⁺
Fragmentation of the

piperidine ring.

108 [C₇H₈O]⁺
Tropylium ion rearrangement

from the benzyl group.

91 [C₇H₇]⁺

Tropylium ion, a very stable

fragment from the benzyl

group.

Fragmentation Pathway Diagram
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Caption: Proposed key fragmentation pathways in the mass spectrum.

Experimental Protocol: Mass Spectrometry

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Introduce the sample into the mass spectrometer via direct infusion or through a

chromatographic system (e.g., GC-MS or LC-MS).

Acquire the mass spectrum using an appropriate ionization technique, such as Electron

Ionization (EI) or Electrospray Ionization (ESI).

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Conclusion
The combined application of NMR, IR, and MS provides a comprehensive characterization of

Benzyl 4-bromopiperidine-1-carboxylate. The predicted spectral data in this guide, based on

fundamental principles and analysis of related structures, offer a reliable reference for

researchers and scientists. These analytical techniques are indispensable for ensuring the

quality and identity of this important synthetic intermediate, thereby supporting the integrity of

downstream applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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